溴二氯乙腈

描述

Bromodichloroacetonitrile (BDAN) is a member of the bromoacetonitriles (BANs), a class of nitrogenous disinfection byproducts (N-DBPs) that are frequently detected in drinking water. These compounds, including BDAN, have raised concerns due to their cytotoxicity and genotoxicity in mammalian cells. The presence of these compounds in water supplies is a result of water treatment processes where organic matter reacts with disinfecting agents .

Synthesis Analysis

While the papers provided do not directly describe the synthesis of bromodichloroacetonitrile, they do provide insights into the synthesis of related compounds. For instance, the synthesis of 4-cyanoethylated benzoxazines involves a visible-light-promoted radical oxycyanomethylation of olefinic amides with bromoacetonitrile . Additionally, the preparation of 4-(2-Bromoacetyl)-3-fluorophenylboronic acid from 4-bromo-2-fluorobenzonitrile involves a Grignard reaction, protection of the carbonyl group, and subsequent bromination . These methods suggest that the synthesis of BDAN and related compounds can involve halogenation reactions and radical-mediated processes.

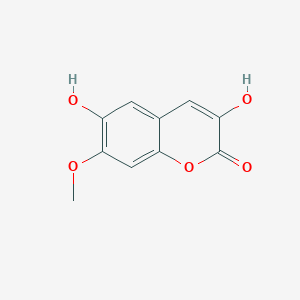

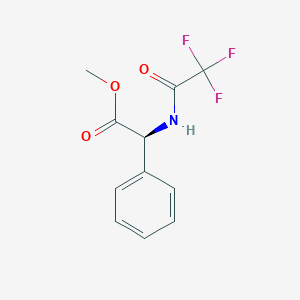

Molecular Structure Analysis

科学研究应用

环境影响和形成

- 卤代乙酸形成: Cowman和Singer(1996)的研究探讨了溴离子如何影响含有水生腐殖质的水在氯化和氯胺化过程中形成各种卤代乙酸,包括溴二氯乙腈(Cowman & Singer, 1996)。

毒理学研究

- 比较毒性分析: Wei等人(2020)进行了一项关于卤代乙腈(HANs)的比较毒理学研究,包括溴二氯乙腈,评估它们的细胞毒性、遗传毒性和巯基反应性(Wei et al., 2020)。

- 毒理学和致癌性研究: 国家毒理学计划(2015)的一份技术报告重点研究了溴二氯乙酸的毒理学研究,这是与溴二氯乙腈相关的化合物,在啮齿动物中(National Toxicology Program, 2015)。

水系统中的消毒副产物

- 冷却水系统中的副产物: Jenner等人(1997)研究了欧洲沿海发电站冷却水中的氯化副产物,包括溴二氯乙腈(Jenner et al., 1997)。

- 供水系统: Włodyka-Bergier等人(2014)分析了克拉科夫供水系统中各种消毒副产物的发生情况,如溴二氯乙腈 (Włodyka-Bergier等人,2014)。

除草剂抗性应用

- 细菌解毒基因对除草剂抗性的影响: Stalker等人(1988)报告了表达细菌解毒基因的转基植物对溴氰草酰胺(一种与溴二氯乙腈相关的化合物)的除草剂抗性(Stalker et al., 1988)。

安全和危害

Safety measures for handling Bromodichloroacetonitrile include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

2-bromo-2,2-dichloroacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

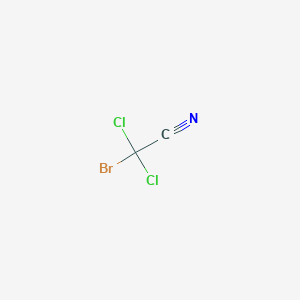

InChI |

InChI=1S/C2BrCl2N/c3-2(4,5)1-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJVVCPVQOCPJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(Cl)(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

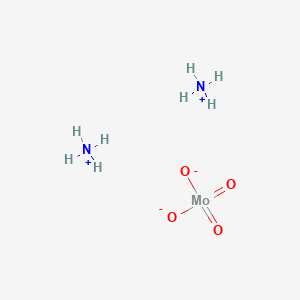

Molecular Formula |

C2BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021508 | |

| Record name | Bromodichloroacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromodichloroacetonitrile | |

CAS RN |

60523-73-1 | |

| Record name | Bromodichloroacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060523731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromodichloroacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Bromodichloroacetonitrile compare to other haloacetonitriles in terms of its toxicity to mammalian cells?

A1: [] Bromodichloroacetonitrile (BDCAN) exhibits moderate cytotoxicity compared to other haloacetonitriles. The descending rank order for cytotoxicity within this class of compounds, as determined in a study using mammalian cells, is: Tribromoacetonitrile ≈ Dibromoacetonitrile > Bromoacetonitrile ≈ Iodoacetonitrile > Bromochloroacetonitrile ≈ Chlorodibromoacetonitrile > Bromodichloroacetonitrile > Dichloroacetonitrile ≈ Chloroacetonitrile ≈ Trichloroacetonitrile. This suggests that the presence and combination of halogen atoms within the haloacetonitrile structure influence its cytotoxic potential. [] Comparative quantitative toxicology and QSAR modeling of the haloacetonitriles: Forcing agents of water disinfection by-product toxicity. (https://www.semanticscholar.org/paper/03754d0de9e8a04afe044b70a999a2ebcb97b44d)

Q2: Can the toxicity of Bromodichloroacetonitrile and other related haloacetonitriles be predicted using computational models?

A2: [] Yes, Quantitative Structure-Activity Relationship (QSAR) models have been successfully developed for predicting both the cytotoxicity and genotoxicity of haloacetonitriles, including Bromodichloroacetonitrile. These models utilize the compounds' physicochemical parameters and toxicity metrics, offering a valuable tool for assessing the potential hazards of novel haloacetonitriles before conducting in-depth biological evaluations. [] Comparative quantitative toxicology and QSAR modeling of the haloacetonitriles: Forcing agents of water disinfection by-product toxicity. (https://www.semanticscholar.org/paper/03754d0de9e8a04afe044b70a999a2ebcb97b44d)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-3-[4-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B141418.png)

![Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate](/img/structure/B141430.png)